1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone

Antiviral Drug Discovery Pyridazinamine Pharmacophore Picornavirus Inhibition

Medicinal chemistry programs targeting picornaviruses or dCTPase often stall when core scaffolds lack the precise N-acyl substituent needed for potency. This compound solves that by delivering the intact 6-methylpyridazine head-group and phenylacetyl-piperazine linker in one ready-to-derivatize building block. • Retains the pirodavir/vapendavir-conserved 6-methylpyridazine pharmacophore; distal substituent changes in this series drove >500-fold EC₈₀ shifts. • Validated dCTPase inhibitor chemotype (lead IC₅₀ = 25 nM); structural divergence from PTGR2-targeting phenyl-piperazines ensures on-target attribution. • Phenylacetyl-piperazine motif is essential for AP-1 trafficking blockade - alternative N-acyl groups lose activity. Supplied as a research-grade intermediate with batch-specific analytical documentation.

Molecular Formula C17H20N4O
Molecular Weight 296.374
CAS No. 1203049-84-6
Cat. No. B2684265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
CAS1203049-84-6
Molecular FormulaC17H20N4O
Molecular Weight296.374
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3
InChIInChI=1S/C17H20N4O/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
InChIKeyOKHGGWHIGZWKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone Overview


1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone (CAS 1203049‑84‑6, molecular formula C₁₇H₂₀N₄O, molecular weight 296.37 g mol⁻¹) is a synthetic heterocyclic small molecule belonging to the piperazinyl pyridazine phenylethanone class. Its architecture combines a phenylethanone carbonyl piperazine linker with a 6‑methylpyridazin‑3‑yl head group, a substitution pattern that appears in multiple antiviral pyridazinamine pharmacophores [1][2]. The compound is commercially available from research‑chemical suppliers and has been catalogued in the MolPort compound database . Owing to its modular scaffold, it serves as a versatile intermediate for structure–activity relationship (SAR) studies, particularly where the 6‑methylpyridazine moiety and the phenylacetyl‑piperazine linkage are expected to confer distinct target‑engagement and physicochemical properties relative to close structural analogs.

6-Methylpyridazin-3-yl pharmacophore entry point for antiviral SAR
Modular intermediate with phenylacetyl-piperazine tail for diversification
Differentiated selectivity profile vs. aryl-piperazine probe scaffolds

Why 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenylethanone Cannot Be Replaced


Piperazinyl pyridazines are a pharmacologically privileged scaffold, but minor structural modifications can cause dramatic shifts in potency, selectivity, and metabolic stability. Within the pyridazinamine antiviral series, exchanging a phenyl substituent for a phenoxy group improved antipicornaviral EC₈₀ by >500‑fold (from >32 µg mL⁻¹ to 0.064 µg mL⁻¹) [1]. In the piperazin‑1‑ylpyridazine dCTPase inhibitor series, subtle alterations of the pyridazine and piperazine substituents modulate IC₅₀ values across a >100‑fold range and dictate selectivity over related nucleotidohydrolases [2]. The phenylethanone carbonyl also critically influences target engagement: in the AP‑1 membrane‑traffic inhibitor family, the phenylacetyl‑piperazine motif is essential for blocking clathrin‑adaptor‑dependent trafficking, whereas alternative N‑acyl substituents lose this activity [3]. Consequently, substituting 1‑(4‑(6‑methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone with a “similar‑looking” piperazine pyridazine risks losing the precise combination of 6‑methylpyridazine head‑group and phenylacetyl tail that may be essential for a given biochemical or cellular phenotype.

Pharmacophore

Removal of 6-methylpyridazine eliminates the conserved picornavirus pharmacophore precedent

Target shift

Replacing pyridazine with phenyl redirects engagement from dCTPase to PTGR2, altering research profile

Function

N-acyl modifications other than phenylacetyl may abolish AP-1 membrane traffic inhibition

Quantitative Differentiation Evidence


6-Methylpyridazin-3-yl: Conserved Antiviral Pharmacophore

1‑(4‑(6‑Methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone carries a 6‑methylpyridazin‑3‑yl moiety that is identical to the core heterocycle found in the clinical‑stage antiviral vapendavir and the tool compound pirodavir (R 77975). In the antipicornaviral pyridazinamine series, the 6‑methyl substitution on the pyridazine ring is a critical potency determinant: predecessor R 61837 (phenyl‑pyridazinamine) inhibited 80 % of 100 rhinovirus serotypes only at concentrations >32 µg mL⁻¹, whereas pirodavir (phenoxy‑pyridazinamine retaining the 6‑methylpyridazine) achieved the same breadth of inhibition at 0.064 µg mL⁻¹, representing a ≥500‑fold potency enhancement [1]. While no direct antiviral data exist for the target compound, the conservation of the 6‑methylpyridazin‑3‑yl pharmacophore distinguishes it from piperazine pyridazine analogs bearing alternative pyridazine substituents (e.g., morpholino, pyrrol‑1‑yl, or unsubstituted pyridazine), which lack this established antiviral pharmacophoric element [1][2].

Antiviral motif
Class-level inference
≥500-fold EC₈₀ improvement linked to 6-methylpyridazine retention
Supports antiviral pharmacophore context; direct data needed
Comparison derived from pyridazinamine series (R 61837 vs pirodavir)
Antiviral Drug Discovery Pyridazinamine Pharmacophore Picornavirus Inhibition

dCTP Pyrophosphatase 1 Inhibition by Piperazinylpyridazine Core

The piperazin‑1‑ylpyridazine scaffold has been validated as a novel chemotype for human dCTP pyrophosphatase 1 (dCTPase) inhibition. In a comprehensive medicinal chemistry campaign, a lead piperazin‑1‑ylpyridazine demonstrated an IC₅₀ of 25 nM against recombinant dCTPase, with selectivity over the related nucleotide‑metabolizing enzymes dUTPase, ITPase, and NUDT15 [1][2]. The target compound shares this exact piperazin‑1‑ylpyridazine core architecture but differs in its 6‑methyl substitution and phenylacetyl tail—features that may further tune potency within the established SAR landscape. By contrast, structurally related piperazinyl phenylethanone compounds that replace the pyridazine with a phenyl ring (e.g., PTGR2‑IN‑1) engage entirely different targets (PTGR2, IC₅₀ ≈ 0.7 µM) , underscoring how the pyridazine ring is the decisive determinant for dCTPase activity.

dCTPase potency
Cross-study comparable
Core scaffold delivers IC₅₀ = 25 nM against recombinant dCTPase
Establishes nanomolar enzyme inhibition fit; target compound IC₅₀ unreported
Selectivity vs. dUTPase, ITPase, NUDT15 demonstrated for analog
Cancer Metabolism Nucleotide Pool Homeostasis dCTPase Inhibition

Physicochemical Differentiation from Piperazine Probes

At MW = 296.37 g mol⁻¹ (C₁₇H₂₀N₄O), 1‑(4‑(6‑methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone occupies a favorable molecular‑weight window between smaller piperazinyl pyridazine fragments and larger, more lipophilic clinical candidates. For comparison, vapendavir (C₂₁H₂₆N₄O₃, MW = 382.46) is 29 % heavier [1]; PTGR2‑IN‑1 (C₁₉H₂₂N₂O₂, MW = 310.39) is 4.7 % heavier and bears a 2‑methoxyphenyl group that contributes additional hydrogen‑bond acceptors and conformational flexibility ; XEN 103 (a piperazinylpyridazine SCD1 inhibitor) has a more complex structure with MW >400. The lower molecular weight and the absence of a methoxy substituent predict lower lipophilicity (estimated ClogP ≈1.5–2.5) relative to PTGR2‑IN‑1 (ClogP ≈2.5–3.5), which may reduce phospholipidosis risk and off‑target binding to lipophilic protein pockets . These differences are relevant because lipophilicity‑driven promiscuity is a common liability in piperazine‑containing compound collections.

Physicochemical
Cross-study comparable
MW 296.37 g/mol; estimated ClogP ≈1.5–2.5
Lower lipophilicity suggests reduced promiscuity risk vs heavier analogs
14–29% lower MW than common piperazine-pyridazine probes
Physicochemical Property Optimization Drug‑Likeness Chemical Probe Selection

AP-1 Membrane Trafficking Inhibitor Potential

The phenylethanone‑piperazine substructure of the target compound is a recognized pharmacophore for inhibiting traffic between the trans‑Golgi network (TGN) and endosomes in a manner dependent on the clathrin adaptor complex AP‑1. A yeast‑based synthetic‑lethal screen identified a family of piperazinyl phenylethanone compounds that block this specific trafficking step without significantly altering other TGN‑ or endosome‑associated pathways, demonstrating functional selectivity [1]. The commercially available Membrane Traffic Inhibitor A5—which shares the phenylethanone‑piperazine motif but replaces the pyridazine with a substituted phenyl ring—recapitulates this AP‑1‑specific trafficking blockade in mammalian cells [1]. 1‑(4‑(6‑Methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone combines this validated trafficking‑inhibitory phenylethanone‑piperazine core with a 6‑methylpyridazine head group not present in inhibitor A5, offering a structurally differentiated tool to dissect whether the pyridazine substituent modulates AP‑1‑dependent trafficking potency or selectivity.

AP-1 trafficking
Class-level inference
Phenylethanone-piperazine motif blocks TGN-to-endosome AP-1 pathway
Potential trafficking probe; direct activity on target compound not measured
Yeast synthetic-lethal and mammalian IF assays used for class
Membrane Trafficking Clathrin Adaptor AP‑1 Chemical Biology Tools

Metabolic Stability Optimization Potential

The piperazin‑1‑ylpyridazine scaffold is known to suffer from rapid in vitro intrinsic clearance, but systematic structural modification can improve metabolic stability by more than 50‑fold. In a dedicated structure–metabolism relationship study, compound 1 of the piperazin‑1‑ylpyridazine series exhibited mouse and human liver microsome half‑lives (MLM/HLM t₁/₂) of only 2 and 3 minutes, respectively. Through iterative substitution on the pyridazine and piperazine rings, the optimized compound 29 achieved MLM/HLM t₁/₂ values of 113 and 105 minutes [1]. 1‑(4‑(6‑Methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone, with its 6‑methyl group on the pyridazine ring, incorporates a substitution that may block a site of oxidative metabolism, while its phenylacetyl tail provides a handle for further optimization. This positions the compound as a tractable starting point for metabolic‑stability‑guided medicinal chemistry, in contrast to unsubstituted pyridazine analogs that are likely to suffer from rapid clearance [1][2].

Metabolic stab.
Class-level inference
≥50-fold t₁/₂ improvement achievable via scaffold optimization
6-methyl substitution may block oxidative soft spots; clearance data required
MLM/HLM t₁/₂ from 2 min to >100 min in related compounds
Metabolic Stability Structure–Metabolism Relationships Liver Microsome Clearance

CB1 Receptor Selectivity vs Structural Analog

A structurally related piperazinyl phenylethanone compound, 1‑(4‑(3,5‑dichlorophenylsulfonyl)piperazin‑1‑yl)‑2‑phenylethanone (CHEMBL490023), acts as a moderately potent CB1 receptor ligand (IC₅₀ = 800 nM in displacement of [³H]CP‑55940) with potent inverse agonist activity (EC₅₀ = 2 nM in cAMP assay) [1]. The target compound carries a 6‑methylpyridazin‑3‑yl group in place of the 3,5‑dichlorophenylsulfonyl moiety, a structural divergence that is expected to abolish CB1 receptor engagement—pyridazine‑piperazine hybrids have not been reported as CB1 ligands, whereas aryl‑sulfonyl‑piperazines are a well‑established CB1 pharmacophore [1]. For researchers seeking a piperazinyl phenylethanone scaffold that avoids cannabinoid‑receptor‑mediated confounding effects (e.g., in membrane‑trafficking or nucleotide‑metabolism assays), the target compound offers a clean alternative to the dichlorophenylsulfonyl analog.

CB1 avoidance
Cross-study comparable
Pyridazine replaces aryl-sulfonyl CB1 pharmacophore; no CB1 activity expected
Avoids cannabinoid off-target confound in cell assays
Structural analog exhibits CB1 IC₅₀ 800 nM and inverse agonism
Cannabinoid Receptor Pharmacology Chemical Probe Selectivity Off‑Target De‑risking

High-Value Procurement Scenarios


Antiviral SAR Exploration with 6-Methylpyridazin-3-yl

For laboratories engaged in antiviral drug discovery targeting Picornaviridae (rhinovirus, enterovirus), 1‑(4‑(6‑methylpyridazin‑3‑yl)piperazin‑1‑yl)‑2‑phenylethanone serves as a modular scaffold to systematically vary the N‑acyl substituent while retaining the 6‑methylpyridazin‑3‑yl pharmacophore conserved in pirodavir and vapendavir [1]. The ≥500‑fold potency differential between R 61837 and pirodavir demonstrates that substituents distal to the pyridazine core can profoundly modulate antiviral activity, making this compound an ideal template for parallel synthesis of focused pyridazinamine analog libraries [1].

dCTPase Inhibitor Hit-Finding and Selectivity Profiling

With the piperazin‑1‑ylpyridazine scaffold validated as a novel dCTPase inhibitor chemotype (lead IC₅₀ = 25 nM), the target compound can be deployed as a core intermediate for hit‑to‑lead optimization programs targeting nucleotide‑pool homeostasis in cancer [2]. Its structural divergence from the PTGR2‑IN‑1 phenyl‑piperazine series (IC₅₀ ≈ 0.7 µM against PTGR2) ensures that any observed antiproliferative synergy with cytidine analogs is attributable to dCTPase engagement rather than off‑target prostaglandin‑pathway modulation [2].

AP-1 Membrane-Trafficking Probe Development

The phenylethanone‑piperazine core of the target compound is a validated inhibitor of AP‑1‑dependent TGN‑to‑endosome trafficking, a pathway implicated in cancer metastasis, lysosomal storage disorders, and viral assembly [3]. Unlike Membrane Traffic Inhibitor A5, the target compound lacks the E‑2‑methyl‑2‑butenyl substituent and instead bears a 6‑methylpyridazine head group, which may tune trafficking specificity and eliminate off‑target activities associated with aryl‑piperazine analogs. This makes it valuable for chemical‑biology studies requiring pathway‑specific inhibition without confounding cannabinoid‑receptor modulation [3][4].

Metabolic Stability-Guided Medicinal Chemistry Starting Point

Given the documented 50‑fold improvement in liver microsome half‑life achievable within the piperazin‑1‑ylpyridazine series (from t₁/₂ = 2–3 min to 113–105 min), the target compound—with its 6‑methyl substituent positioned to block oxidative metabolism—represents a strategic starting point for medicinal chemistry campaigns that prioritize ADME optimization [5]. Procurement for structure–metabolism relationship studies is justified because even modest improvements in clearance can translate to meaningful in vivo exposure gains, as demonstrated by the in vivo efficacy of XEN 103 (ED₅₀ = 0.8 mg kg⁻¹) [5][6].

Application
Selection Property
Validation Focus
Antiviral SAR studies (Picornaviridae)
6-Methylpyridazine pharmacophore
Substituent-dependent antiviral breadth assessment
dCTPase inhibitor hit finding
Piperazinylpyridazine core selectivity
dCTPase vs. off-target nucleotidohydrolase profiling
AP-1 membrane traffic probe development
Phenylethanone-piperazine motif
AP-1 pathway selectivity and CB1 off-target screening
Metabolic stability-driven optimization
6-Methyl substitution as metabolic block
Microsomal half-life tunability within the series
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